
4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14ClF3N4O2S and its molecular weight is 430.83. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Malarial Activity
A study by Silva et al. (2016) reported that derivatives of 1-phenyl-1H-pyrazolo[3,4-b]pyridine, which are structurally related to 4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide, exhibited promising in vitro activity against the chloroquine-resistant clone W2 of Plasmodium falciparum. This suggests potential anti-malarial applications for compounds within this chemical class (Silva et al., 2016).
Anticancer Activity
Several studies have indicated that benzenesulfonamide derivatives, to which 4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide belongs, exhibit anticancer properties. For example, Ghorab et al. (2014) found that certain sulfonamides showed promising activity against human tumor breast cell line MCF7 (Ghorab et al., 2014). Additionally, Gul et al. (2016) reported that some sulfonamides demonstrated significant cytotoxic activities and could be considered as lead compounds for developing novel anticancer agents (Gul et al., 2016).
Antimicrobial and Antifungal Properties
Compounds within this chemical class have been evaluated for their antimicrobial and antifungal activities. Chandak et al. (2013) synthesized a library of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl groups, which showed antibacterial and antifungal activities (Chandak et al., 2013). These findings highlight the potential of such compounds in addressing a range of microbial infections.
Carbonic Anhydrase Inhibition
Sulfonamide derivatives have been studied for their inhibitory effects on carbonic anhydrases, which are significant in various physiological processes. For instance, Gul et al. (2016) found that certain sulfonamides inhibited human carbonic anhydrase I and II isoenzymes, suggesting potential applications in treating conditions associated with altered carbonic anhydrase activity (Gul et al., 2016).
properties
IUPAC Name |
4-chloro-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4O2S/c1-25-10-13(9-23-25)12-4-11(6-22-8-12)7-24-28(26,27)14-2-3-16(18)15(5-14)17(19,20)21/h2-6,8-10,24H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBFKVRPICDCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

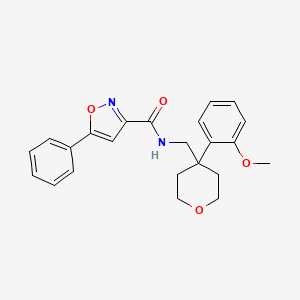
![2-[(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2729423.png)
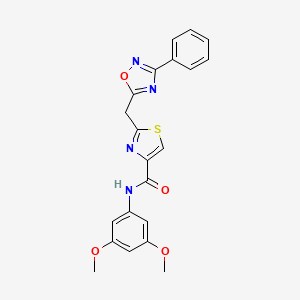
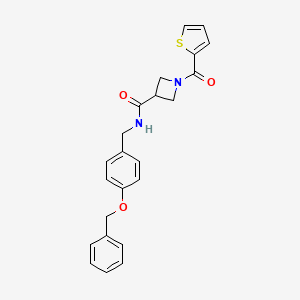
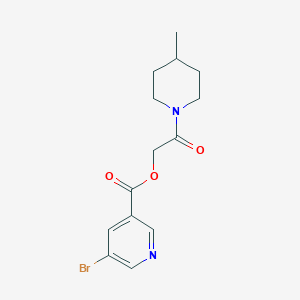
![(4S)-Methyl-[1,3,2]dioxathiolane 2,2-dioxide](/img/structure/B2729433.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(dimethylamino)benzamide](/img/structure/B2729434.png)
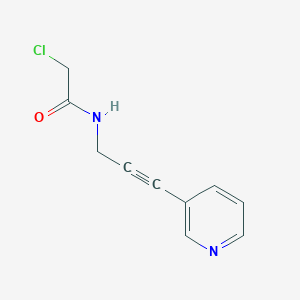
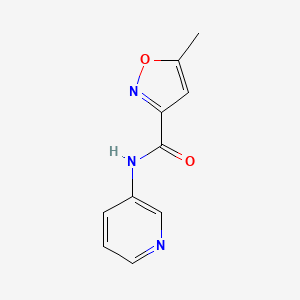
![(Z)-methyl 2-(6-acetamido-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2729437.png)
![Methyl 2-(1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)acetate](/img/structure/B2729438.png)
![5-Bicyclo[2.1.0]pentanylmethanamine](/img/structure/B2729439.png)
![[2-(2-Methoxyanilino)-2-oxoethyl] 2-(2-methoxyphenyl)acetate](/img/structure/B2729441.png)
![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide](/img/structure/B2729442.png)